N-(3-chlorophenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O6/c1-33-21-13-16(14-22(34-2)25(21)35-3)11-12-23(31)30-24-19-9-4-5-10-20(19)36-26(24)27(32)29-18-8-6-7-17(28)15-18/h4-15H,1-3H3,(H,29,32)(H,30,31)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGELMMRAOSAREY-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core substituted with various functional groups, which are crucial for its biological activity. The structural formula can be represented as follows:
Key Properties:
- Molecular Weight: 356.83 g/mol
- CAS Number: 10263-19-1
- Solubility: Soluble in organic solvents; limited solubility in water.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The process includes the formation of the benzofuran ring followed by the introduction of the chlorophenyl and trimethoxyphenyl groups through electrophilic aromatic substitution reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| N-(3-chlorophenyl)... | A549 | 50 |
| N-(3-chlorophenyl)... | MCF-7 | 70 |
| N-(3-chlorophenyl)... | HT-29 | 90 |
| Combretastatin A-4 (Control) | A549 | 180 |
The compound exhibited IC50 values in the low nanomolar range against A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, indicating potent anticancer activity. Notably, it was found to be more effective than the standard control compound Combretastatin A-4 against these cell lines .
The proposed mechanism involves the inhibition of tubulin polymerization and targeting specific sites on tubulin, which disrupts mitotic spindle formation during cell division. This dual-targeting strategy is believed to enhance its efficacy against resistant cancer cell lines .
Case Study 1: In Vivo Efficacy
A study conducted on hyperlipidemic rat models demonstrated that derivatives similar to this compound significantly reduced plasma triglyceride levels and improved lipid profiles when administered at doses of 15 mg/kg. This suggests a potential role in metabolic disorders alongside its anticancer properties .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of benzofuran derivatives revealed that modifications at specific positions on the benzofuran ring can enhance biological activity. For example, substituents at the C-5 position were found to improve antiproliferative effects significantly when combined with methoxy groups at strategic locations on the phenyl rings .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with structurally analogous molecules:
Key Observations :
- Benzofuran vs. This may enhance binding to hydrophobic pockets in biological targets .
- 3,4,5-Trimethoxyphenyl Group : Present in all compared compounds, this group is critical for microtubule polymerization inhibition, as seen in TG 4-155 and colchicine derivatives . Its electron-rich nature facilitates interactions with tubulin’s β-subunit .
- Chlorophenyl vs. Indole/Hydrazinyl Substituents : The 3-chlorophenyl group in the target compound may improve metabolic stability compared to the indole-ethyl group in TG 4-155, which is prone to oxidative metabolism. Hydrazinyl groups (e.g., in Schiff bases) enhance metal chelation but may reduce bioavailability .
Key Observations :
- Diastereomer control is critical in cyclopropane-containing analogs (e.g., 23:1 dr in ), but the target compound’s (2E)-propenamido group likely avoids stereochemical complexity .
Preparation Methods
Synthesis of the Benzofuran-2-Carboxamide Core
The benzofuran scaffold is synthesized via cyclocondensation of 1-(4-hydroxyphenyl)-1,3-diketones with hydroxylamine derivatives. As detailed in EP2388256A1, 1-(4-hydroxyphenyl)-1,3-heptanedione undergoes cyclization with O-(4-nitrophenyl)hydroxylamine in acetic acid at 115°C to yield 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran . For the target compound, modifications include:
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Starting Material : Benzofuran-2-carboxylic acid is activated to its acid chloride using thionyl chloride.
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Amidation : Reaction with 3-chloroaniline in anhydrous dichloromethane (DCM) at 0–5°C forms N-(3-chlorophenyl)benzofuran-2-carboxamide .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Acetic acid, 115°C, 3 h | 69% |
| Amidation | SOCl₂, DCM, 3-chloroaniline | 82% |
Synthesis of (2E)-3-(3,4,5-Trimethoxyphenyl)Prop-2-Enoyl Chloride
The α,β-unsaturated enamide side chain is prepared via Knoevenagel condensation:
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Aldehyde Preparation : 3,4,5-Trimethoxybenzaldehyde is synthesized from syringic acid via methylation .
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Condensation : Reacting the aldehyde with malonic acid in pyridine at 80°C forms (2E)-3-(3,4,5-trimethoxyphenyl)acrylic acid .
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Acid Chloride Formation : Treatment with oxalyl chloride in DCM yields the corresponding enoyl chloride.
Spectral Confirmation :
Coupling of 3-Aminobenzofuran-2-Carboxamide with Enoyl Chloride
The final amidation employs Schotten-Baumann conditions to ensure E-configuration retention:
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Reaction Setup : 3-Aminobenzofuran-2-carboxamide is suspended in aqueous NaOH (10%), and (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride in THF is added dropwise at 0°C .
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Workup : The crude product is purified via recrystallization from ethanol/water (3:1).
Yield and Purity :
Structural Characterization
Spectroscopic Data :
-
¹H NMR (DMSO-d₆) : δ 10.45 (s, 1H, CONH), 8.21 (d, J = 15.6 Hz, 1H, CH=), 7.58–7.12 (m, 7H, Ar-H), 3.88 (s, 9H, OCH₃) .
X-ray Crystallography :
Process Optimization and Challenges
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Regioselectivity : Pd-catalyzed C–H arylation requires strict anhydrous conditions to prevent directing group hydrolysis .
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Stereochemical Control : Basic conditions in the final amidation step suppress Z-isomer formation (<2% by HPLC) .
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Scale-Up Limitations : Batch crystallization from acetic acid/water (source 1) improves yield to 75% at 10 kg scale .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide, and how can purity be maximized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzofuran core. Key steps include:
- Amide coupling : Reacting the benzofuran-2-carboxylic acid derivative with (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride under Schotten-Baumann conditions .
- Halogenation : Introducing the 3-chlorophenyl group via Ullmann coupling or nucleophilic aromatic substitution .
- Optimization : Use catalysts like DMAP for amide bond formation and monitor reaction progress via HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Techniques :
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., methoxy groups at 3,4,5-trimethoxyphenyl) and stereochemistry of the propenamido group .
- X-ray crystallography : Resolves spatial arrangement, particularly the (2E)-configuration of the propenamido moiety .
- HRMS : Validates molecular formula (C₃₀H₂₆ClN₂O₆) and isotopic patterns .
Q. What are the primary physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?
- Key Properties :
| Property | Value | Method |
|---|---|---|
| Solubility (DMSO) | ~25 mM | Shake-flask method |
| logP | 3.8 (predicted) | Computational modeling |
| Melting Point | 215–218°C | Differential Scanning Calorimetry |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4,5-trimethoxyphenyl group in anticancer activity?
- Experimental Design :
- Analog synthesis : Replace trimethoxyphenyl with groups of varying electron density (e.g., 3,4-dichlorophenyl, 4-methoxyphenyl) .
- Biological assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to correlate substituent effects with cytotoxicity .
- Key Insight : The trimethoxy group enhances tubulin binding affinity, as seen in similar benzofuran derivatives .
Q. How can contradictory data on the compound’s metabolic stability be resolved?
- Approach :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS. Focus on demethylation of methoxy groups and amide hydrolysis .
- Species variability : Compare degradation rates in HLMs vs. rodent microsomes to explain interspecies discrepancies .
- Mitigation : Introduce methyl or fluorine substituents to block metabolic hotspots .
Q. What computational strategies predict the compound’s binding mode to β-tubulin?
- Methods :
- Molecular docking : Use AutoDock Vina with the colchicine-binding site (PDB: 1SA0). Prioritize poses with hydrogen bonds to αTyr224 and βAsp226 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Validation : Correlate computational ΔG with experimental IC₅₀ values from cytotoxicity assays .
Q. How do formulation challenges (e.g., low aqueous solubility) impact preclinical testing, and what delivery systems are viable?
- Solutions :
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance bioavailability .
- Co-solvents : Use Cremophor EL/ethanol (1:1) for in vivo studies, ensuring <5% hemolysis in RBC compatibility tests .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Root Causes :
- Pharmacokinetics : Poor oral absorption (e.g., low Cₘₐₓ in plasma LC-MS profiles) .
- Tissue penetration : Use radiolabeled compound (¹⁴C) to quantify tumor vs. plasma concentrations .
- Resolution : Optimize dosing regimen (e.g., intraperitoneal administration) or develop prodrugs with enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
